molecular formula C12H17NS B15319117 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine

Cat. No.: B15319117
M. Wt: 207.34 g/mol
InChI Key: CHKRTQOUXNQMAL-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a tetrahydrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiophene precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
  • 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)methanol
  • 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanone

Uniqueness

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C12H17NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h8,10,13H,1-7H2

InChI Key

CHKRTQOUXNQMAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C3CCCN3

Origin of Product

United States

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